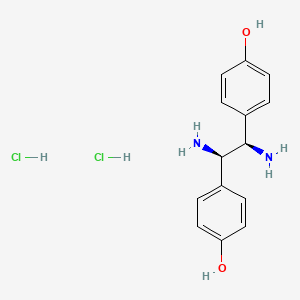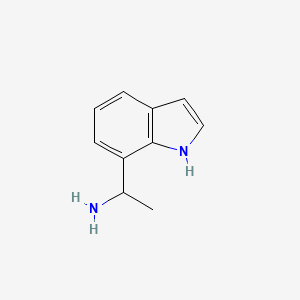![molecular formula C19H15ClN4O B2905215 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 887216-51-5](/img/structure/B2905215.png)
5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H15ClN4O and its molecular weight is 350.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds related to 5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit A1 adenosine receptor affinity. The synthesis of analogues and their affinity towards A1 and A2 adenosine receptors have been explored, with certain substitutions enhancing receptor activity. This demonstrates their potential utility in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).
Anticancer and Anti-inflammatory Agents
Novel derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promise as potential therapeutic agents against various cancer cell lines and inflammation, indicating the structural framework's versatility in drug development (Rahmouni et al., 2016).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Specific modifications to the pyrazolo[3,4-d]pyrimidine core structure have led to compounds with significant activity against various microbial strains, underscoring their potential in addressing antibiotic resistance and developing new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been utilized in the design of multi-targeted kinase inhibitors, exhibiting strong anticancer activities against several cancer cell lines. Molecular docking studies of these compounds have provided insights into their mechanisms of action, specifically their interactions with target kinases involved in cancer cell proliferation and survival (Elzahabi et al., 2018).
Mécanisme D'action
Target of Action
The compound, 5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . They are known to mimic hinge region binding interactions in kinase active sites .
Mode of Action
This compound interacts with its targets, the kinase active sites, by mimicking the adenine ring of ATP . This allows the compound to inhibit the kinase, thereby preventing the phosphorylation process that is crucial for the activation of many cellular pathways .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple oncogenic pathways . The exact pathways affected can vary depending on the specific kinases targeted. Common pathways often influenced by kinase inhibitors include the pi3k/akt/mtor pathway, the mapk/erk pathway, and the jak/stat pathway .
Result of Action
The result of the compound’s action is the inhibition of kinase activity, which can lead to the suppression of various oncogenic pathways . This can result in decreased cell proliferation, increased programmed cell death (apoptosis), and reduced invasion and metastasis .
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-2-8-16(9-3-13)24-18-17(10-22-24)19(25)23(12-21-18)11-14-4-6-15(20)7-5-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPFHNGIMIXLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2905133.png)

![N-benzyl-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2905136.png)
![3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2905137.png)







![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
